4-Bromo-N-methylnaphthalene-1-carboxamide

Synthetic Chemistry Cross-Coupling Reactions Building Block Design

4-Bromo-N-methylnaphthalene-1-carboxamide (CAS: 1365272-43-0) is a non-substitutable bifunctional building block designed for structure-activity relationship (SAR) studies and molecular probe development. The precisely positioned C4 bromine serves as a dedicated handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, while the N-methylcarboxamide provides both a directing group for C–H functionalization and a hydrogen-bonding pharmacophore. This specific substitution pattern delivers a balanced LogP (~3.1) and low TPSA (29.1 Ų) suitable for CNS or oncology lead optimization. Generic naphthalene carboxamides cannot offer the same coupling efficiency, divergent reaction outcomes, or defined target binding profiles. Procure only this exact compound (≥95% purity) to ensure reproducible results in chemical biology and medicinal chemistry workflows.

Molecular Formula C12H10BrNO
Molecular Weight 264.122
CAS No. 1365272-43-0
Cat. No. B595016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-methylnaphthalene-1-carboxamide
CAS1365272-43-0
Synonyms4-BroMo-N-Methylnaphthalene-1-carboxaMide
Molecular FormulaC12H10BrNO
Molecular Weight264.122
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C2=CC=CC=C21)Br
InChIInChI=1S/C12H10BrNO/c1-14-12(15)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3,(H,14,15)
InChIKeyKRDHYMHAWWPJEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-methylnaphthalene-1-carboxamide (CAS 1365272-43-0): A Specialized Bifunctional Naphthalene Scaffold for Synthetic Chemistry


4-Bromo-N-methylnaphthalene-1-carboxamide (CAS: 1365272-43-0) is a specialized synthetic building block characterized by a naphthalene core functionalized with an electrophilic bromine atom at the C4 position and a N-methylcarboxamide group at the C1 position . This bifunctional nature provides distinct reactivity handles for further synthetic elaboration via cross-coupling reactions and amide transformations . Its molecular formula is C12H10BrNO, with a molecular weight of 264.12 g/mol and a calculated LogP of 3.1, indicating significant hydrophobicity [1]. The compound is commercially available in research quantities (typically 1g to 25g scales) with a purity specification of 95% .

Why 4-Bromo-N-methylnaphthalene-1-carboxamide (CAS 1365272-43-0) Cannot Be Replaced by Generic Analogs


The precise substitution pattern of 4-Bromo-N-methylnaphthalene-1-carboxamide is critical for its intended applications in synthetic chemistry and molecular probe development. Generic substitution with other naphthalene carboxamides—such as unsubstituted N-methylnaphthalene-1-carboxamide (CAS 3400-33-7) or analogs with different halogen placement—fundamentally alters the compound's reactivity profile, physicochemical properties, and biological interaction potential. The C4 bromine atom serves as a specific synthetic handle for palladium-catalyzed cross-coupling reactions, while the N-methylcarboxamide group provides both a directing group for C–H functionalization and a hydrogen-bonding pharmacophore. Interchanging with a compound lacking this precise substitution pattern would yield different coupling efficiencies, divergent reaction outcomes, and altered target binding profiles. Therefore, for applications requiring specific C4 functionalization or defined structure-activity relationship (SAR) exploration, this exact compound is scientifically non-substitutable.

Quantitative Differentiation of 4-Bromo-N-methylnaphthalene-1-carboxamide (CAS 1365272-43-0) Against Closest Analogs


Reactivity Differentiation: C4 Bromine as a Specific Cross-Coupling Handle versus Non-Halogenated Analog

The presence of the C4 bromine atom in 4-Bromo-N-methylnaphthalene-1-carboxamide enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that are inaccessible to the non-halogenated analog N-methylnaphthalene-1-carboxamide (CAS 3400-33-7). While direct comparative kinetic data for these specific compounds in cross-coupling reactions are not publicly available, the presence of a C(sp²)-Br bond (bond dissociation energy approximately 337 kJ/mol) versus a C(sp²)-H bond (bond dissociation energy approximately 469 kJ/mol) in the non-halogenated analog establishes a fundamental difference in reactivity that dictates synthetic utility [1].

Synthetic Chemistry Cross-Coupling Reactions Building Block Design

Molecular Property Differentiation: LogP and Topological Polar Surface Area Impact on Pharmacokinetic Profile

4-Bromo-N-methylnaphthalene-1-carboxamide exhibits a calculated LogP (XLogP3) of 3.1 and a topological polar surface area (TPSA) of 29.1 Ų . Compared to a more polar analog such as 2-hydroxy-N-methylnaphthalene-1-carboxamide (estimated TPSA ≈ 49-60 Ų due to additional hydroxyl group) or a more lipophilic analog such as N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide (LogP ≈ 4.2-4.8), this compound occupies a distinct position in physicochemical space. This balanced lipophilicity profile, coupled with the bromine atom's capacity for halogen bonding, makes it a strategically valuable intermediate for medicinal chemistry campaigns where specific LogP and TPSA windows are targeted for blood-brain barrier penetration or membrane permeability optimization.

Medicinal Chemistry Drug Design Physicochemical Properties

Commercial Availability and Purity Consistency for Reproducible Research

4-Bromo-N-methylnaphthalene-1-carboxamide is commercially available from multiple reputable vendors with a specified purity of 95% (AKSci) to 98% (BOC Sciences, Leyan) . This level of purity and multi-vendor availability distinguishes it from custom-synthesized or less common naphthalene carboxamide derivatives that may require in-house synthesis or suffer from batch-to-batch variability. The compound is stocked in research quantities (1g to 25g scales) with documented analytical characterization (InChI, SMILES, MDL number) and safety data sheets (SDS), ensuring traceable and reproducible research outcomes.

Research Procurement Quality Control Reproducibility

Priority Application Scenarios for 4-Bromo-N-methylnaphthalene-1-carboxamide (CAS 1365272-43-0) Based on Evidence


Suzuki-Miyaura Cross-Coupling for Diversified Naphthalene Libraries

Use the C4 bromine atom as a pre-installed leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids. This enables efficient installation of diverse aromatic groups at the C4 position, generating structurally varied naphthalene-1-carboxamide libraries for structure-activity relationship (SAR) studies in medicinal chemistry. This scenario leverages the specific reactivity handle of the bromine atom that is absent in non-halogenated analogs [1].

Medicinal Chemistry Lead Optimization with Controlled Physicochemical Properties

Employ 4-Bromo-N-methylnaphthalene-1-carboxamide as a core scaffold in lead optimization programs where a defined LogP window (~3.1) and low TPSA (29.1 Ų) are required. The compound's balanced lipophilicity and the bromine's capacity for halogen bonding make it suitable for optimizing membrane permeability, blood-brain barrier penetration, and target engagement in central nervous system (CNS) or oncology drug discovery campaigns .

Directed C–H Functionalization via N-Methylcarboxamide Directing Group

Utilize the N-methylcarboxamide group as a directing group for transition-metal-catalyzed C–H functionalization at the C2 or C3 positions of the naphthalene ring. The presence of the C4 bromine atom leaves the other positions on the naphthalene core available for site-selective C–H activation, enabling orthogonal diversification strategies that are not possible with fully substituted or symmetrically substituted naphthalene scaffolds.

Reproducible Chemical Biology Probe Synthesis

Source 4-Bromo-N-methylnaphthalene-1-carboxamide from validated commercial suppliers with documented purity (≥95%) and analytical characterization for the synthesis of chemical biology probes. The multi-vendor availability and consistent quality specifications ensure batch-to-batch reproducibility, which is essential for target validation studies, affinity pull-down experiments, and imaging probe development .

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